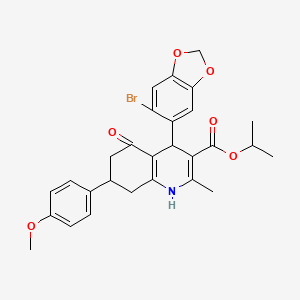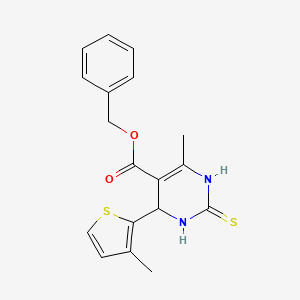![molecular formula C19H22N2O2 B5214385 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5214385.png)
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide, also known as EMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMB is a member of the benzamide class of compounds, which have been shown to have a wide range of biological activities.
作用機序
The exact mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression, and inhibition of HDAC activity can lead to changes in gene expression patterns. This may explain the anti-tumor and anti-inflammatory effects of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been shown to reduce inflammation in animal models of inflammation. In addition, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is its high purity and stability, which makes it suitable for use in lab experiments. However, one limitation is that 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many future directions for research on 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. Another area of research is the identification of the specific genes and pathways that are affected by 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide. This could lead to the development of more targeted therapies for cancer and other diseases. Finally, more research is needed to determine the safety and efficacy of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide in humans.
In conclusion, 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide is a promising compound with potential therapeutic applications. Its anti-tumor, anti-inflammatory, and anti-angiogenic effects, as well as its potential use in the treatment of neurodegenerative diseases, make it an exciting area of research. Further research is needed to fully understand the mechanism of action of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide and to determine its safety and efficacy in humans.
合成法
The synthesis of 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-ethylaminobenzoyl chloride with 4-morpholinoaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain a white solid. This method has been used successfully by many researchers to obtain 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide with high purity and yield.
科学的研究の応用
4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic effects. 4-ethyl-N-[2-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-15-7-9-16(10-8-15)19(22)20-17-5-3-4-6-18(17)21-11-13-23-14-12-21/h3-10H,2,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAJADDETCMSPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-N-(2-morpholin-4-ylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B5214333.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)

![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)


![3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5214390.png)
![1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)